molecular formula C10H14N2 B3122004 (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine CAS No. 298680-94-1

(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine

Cat. No.: B3122004
CAS No.: 298680-94-1
M. Wt: 162.23 g/mol
InChI Key: HIJYDESWTDPRNF-UHFFFAOYSA-N
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Description

(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by a quinoline ring system that is partially saturated, specifically at the 5, 6, 7, and 8 positions, and a methanamine group attached to the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine typically involves the reduction of quinoline derivatives followed by functionalization at the 8th position. One common method involves the catalytic hydrogenation of quinoline to produce tetrahydroquinoline, which is then subjected to a series of reactions to introduce the methanamine group. Specific reaction conditions, such as the choice of catalyst, solvent, and temperature, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes, followed by purification steps such as distillation or crystallization. The choice of industrial methods depends on factors such as cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to fully saturated quinoline derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, depending on the specific reaction pathway and conditions used.

Scientific Research Applications

(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine include other tetrahydroquinoline derivatives and methanamine-substituted quinolines. Examples include:

  • 5,6,7,8-Tetrahydroquinoline
  • 8-Methoxyquinoline
  • 8-Aminoquinoline

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the methanamine group at the 8th position. This unique structure can confer distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-8-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h2,5-6,9H,1,3-4,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJYDESWTDPRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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